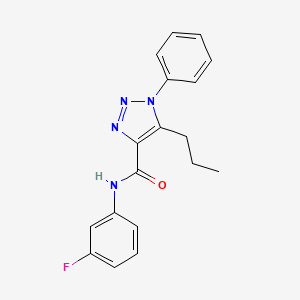

N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

The synthesis of N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a suitable precursor with a fluorinated aromatic compound.

Amidation Reaction: The final step is the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and high-throughput screening techniques.

Analyse Des Réactions Chimiques

N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the type of activity being studied.

Comparaison Avec Des Composés Similaires

N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

1-Phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide: Lacks the fluorophenyl group, which may result in different biological activities.

N-(3-chlorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group, which can alter its reactivity and biological properties.

N-(3-bromophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide: Similar to the fluorinated compound but with a bromine atom, potentially affecting its pharmacokinetics and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the triazole ring through a click chemistry approach. This method is favored for its efficiency and ability to produce high yields of the desired compound. The presence of the fluorine atom in the 3-position of the phenyl ring enhances the compound's lipophilicity and may influence its biological activity.

Neuroprotective Effects

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant neuroprotective properties. For instance, studies have shown that derivatives with similar structures can inhibit amyloid-beta (Aβ) aggregation and reduce reactive oxygen species (ROS) generation, which are critical factors in neurodegenerative diseases like Alzheimer's. The mechanism behind this activity often involves modulation of signaling pathways such as NF-κB and direct interaction with metal ions like Cu²⁺, which are implicated in neurotoxicity .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. It has been reported to inhibit nitric oxide (NO) production and other inflammatory mediators. The IC₅₀ values for these activities often fall within a range that suggests efficacy comparable to established anti-inflammatory agents .

Comparative Biological Activity

The following table summarizes some key biological activities of this compound compared to other related compounds:

| Compound Name | Activity Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| This compound | Neuroprotective | 2.91 ± 0.47 | |

| Compound A (similar structure) | Anti-inflammatory | 0.13 | |

| Compound B (related triazole) | Anti-ChE activity | 31.8 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Alzheimer's Disease Model : In a scopolamine-induced model of Alzheimer's disease in mice, administration of this compound led to significant improvements in cognitive functions and memory retention compared to control groups. This suggests a protective role against cognitive decline associated with neurodegenerative conditions .

- Inflammatory Response : In vitro studies using microglial cells demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines following stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-2-7-16-17(18(24)20-14-9-6-8-13(19)12-14)21-22-23(16)15-10-4-3-5-11-15/h3-6,8-12H,2,7H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATNZUIBSLXOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.